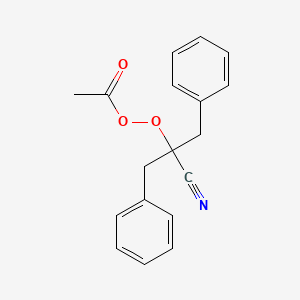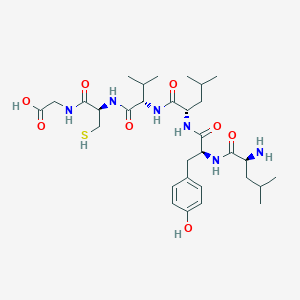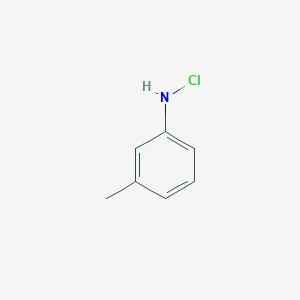
N-(3-Methylphenyl)hypochlorous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylphenyl)hypochlorous amide is a chemical compound with the molecular formula C₇H₈ClN It is characterized by the presence of a hypochlorous amide group attached to a 3-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(3-Methylphenyl)hypochlorous amide can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylamine with hypochlorous acid. The reaction typically occurs under mild conditions, with the amine group reacting with hypochlorous acid to form the hypochlorous amide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methylphenyl)hypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hypochlorous amide group to an amine.
Substitution: The compound can participate in substitution reactions, where the hypochlorous amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 3-Methylphenylamine.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Methylphenyl)hypochlorous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Methylphenyl)hypochlorous amide involves its interaction with various molecular targets. The hypochlorous amide group can undergo electrophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with nucleophilic sites on biomolecules, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Methylphenyl)acetamide: Similar structure but with an acetamide group instead of a hypochlorous amide group.
N-(3-Methylphenyl)formamide: Contains a formamide group instead of a hypochlorous amide group.
N-(3-Methylphenyl)benzamide: Features a benzamide group in place of the hypochlorous amide group.
Propriétés
Numéro CAS |
57311-94-1 |
|---|---|
Formule moléculaire |
C7H8ClN |
Poids moléculaire |
141.60 g/mol |
Nom IUPAC |
N-chloro-3-methylaniline |
InChI |
InChI=1S/C7H8ClN/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,1H3 |
Clé InChI |
GGMULJXAZFGKEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


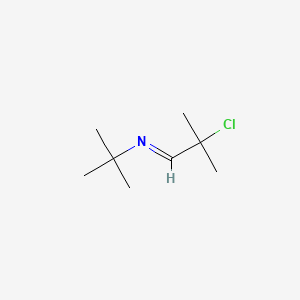
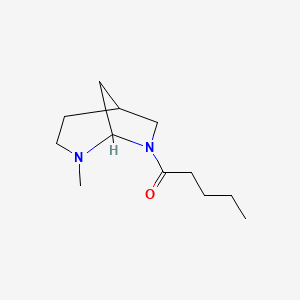
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)


![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
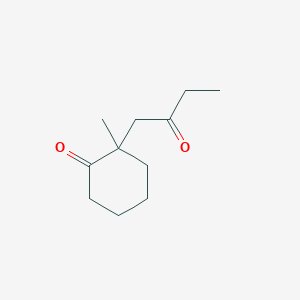
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)


